N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine
CAS No.:
Cat. No.: VC18009850
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20N2 |
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Molecular Weight | 168.28 g/mol |
IUPAC Name | N,N-dimethyl-1-piperidin-4-ylcyclopropan-1-amine |
Standard InChI | InChI=1S/C10H20N2/c1-12(2)10(5-6-10)9-3-7-11-8-4-9/h9,11H,3-8H2,1-2H3 |
Standard InChI Key | CYOMMGYDVRARBU-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1(CC1)C2CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a cyclopropanamine group. The dimethylamino moiety () is attached to the cyclopropane ring, conferring both steric and electronic effects. Key molecular descriptors include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 168.28 g/mol |
CAS Registry Number | Not explicitly listed |
SMILES Notation | CN(C)C1CCN(CC1)C2CC2 |
The cyclopropane ring introduces significant ring strain, which can influence reactivity and binding affinity in biological systems . The piperidine ring adopts a chair conformation, with the cyclopropane substituent likely occupying an equatorial position to minimize steric hindrance.
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of N,N-Dimethyl-1-(piperidin-4-yl)cyclopropanamine likely involves multi-step strategies:
Cyclopropanation of Piperidine Precursors
A plausible route involves the Corey-Chaykovsky cyclopropanation of a piperidinyl allylamine derivative. For instance, reaction of 4-vinylpiperidine with dimethylsulfoxonium methylide () could yield the cyclopropane ring .
Reductive Amination
Alternative methods may employ reductive amination of 4-(cyclopropylmethyl)piperidine with dimethylamine in the presence of a reducing agent (e.g., NaBHCN) . This approach mirrors protocols used for structurally related amines .
Key Intermediates and Byproducts
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Intermediate: 4-(Cyclopropylmethyl)piperidine.
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Byproduct: Trace amounts of over-alkylated products (e.g., N,N,N-trimethyl derivatives) may form, necessitating chromatographic purification .
Pharmaceutical and Industrial Applications
Industrial Use
The compound’s amine functionality makes it a candidate for:
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Ligand Design: Chelating agents in catalysis (e.g., asymmetric synthesis) .
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Polymer Modification: Incorporation into epoxy resins to enhance rigidity and thermal stability .
Supplier | Location | Purity |
---|---|---|
Alchem Pharmtech, Inc. | United States | >95% |
Pricing remains undisclosed, but small-scale quantities (e.g., 100 mg) are typically available for research use .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
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Catalytic Applications: Test efficacy in asymmetric hydrogenation reactions.
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Structural Optimization: Modify the cyclopropane ring to reduce ring strain while retaining bioactivity.
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